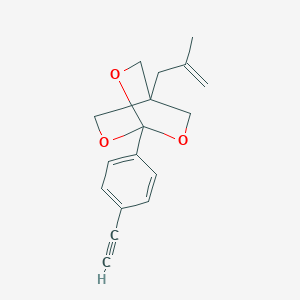

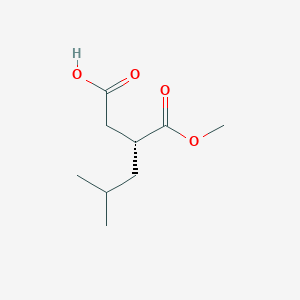

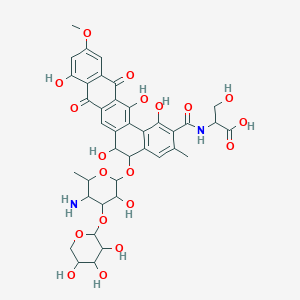

![molecular formula C9H14ClNSi B159835 4-[(Trimethylsilyl)chloromethyl]pyridine CAS No. 138761-52-1](/img/structure/B159835.png)

4-[(Trimethylsilyl)chloromethyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(Trimethylsilyl)chloromethyl]pyridine, commonly known as TMS-Cl, is a versatile reagent used in organic synthesis. It is a colorless liquid that is highly reactive towards nucleophiles due to the presence of a highly polarized C-Cl bond.

Wirkmechanismus

TMS-Cl reacts with nucleophiles through a polarized C-Cl bond, resulting in the formation of a carbon-nucleophile bond. The reaction proceeds through an S N 2 mechanism, with the nucleophile attacking the carbon atom of the chloromethyl group and displacing the chloride ion. The resulting product is a chloromethylated derivative of the nucleophile.

Biochemical and Physiological Effects:

TMS-Cl is not used in drug development due to its highly reactive nature and lack of specificity towards biological targets. However, it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. TMS-Cl has also been used to modify the surface of nanoparticles for biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

TMS-Cl is a versatile and highly reactive reagent that can be used to introduce a chloromethyl group into a wide range of organic compounds. Its high yield and low cost make it an attractive option for organic synthesis. However, TMS-Cl is highly reactive and must be handled with care. It is also not suitable for use in aqueous solutions, as it reacts with water to form hydrochloric acid.

Zukünftige Richtungen

There are several potential future directions for the use of TMS-Cl in organic synthesis. One area of interest is the development of new synthetic methods using TMS-Cl as a reagent. Another area of interest is the use of TMS-Cl in the synthesis of complex natural products. TMS-Cl could also be used in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Conclusion:

In conclusion, TMS-Cl is a versatile and highly reactive reagent that is widely used in organic synthesis. Its ability to introduce a chloromethyl group into a wide range of organic compounds makes it an attractive option for synthetic chemists. While it is not suitable for use in drug development, TMS-Cl has potential applications in cancer therapy and biomedical materials. Further research is needed to explore the full potential of TMS-Cl in organic synthesis and biomedical applications.

Synthesemethoden

TMS-Cl is synthesized by reacting chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by simple distillation. The yield of TMS-Cl is typically high, making it a cost-effective reagent for organic synthesis.

Wissenschaftliche Forschungsanwendungen

TMS-Cl is widely used in organic synthesis as a chloromethylating agent. It is used to introduce a chloromethyl group into various organic compounds, including alcohols, amines, and thiols. TMS-Cl is also used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis. In addition, TMS-Cl is used as a protecting group for alcohols and amines, as well as a reagent for the determination of the enantiomeric purity of chiral alcohols.

Eigenschaften

CAS-Nummer |

138761-52-1 |

|---|---|

Molekularformel |

C9H14ClNSi |

Molekulargewicht |

199.75 g/mol |

IUPAC-Name |

[chloro(pyridin-4-yl)methyl]-trimethylsilane |

InChI |

InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3 |

InChI-Schlüssel |

IYBJNGMWMADEFS-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C(C1=CC=NC=C1)Cl |

Kanonische SMILES |

C[Si](C)(C)C(C1=CC=NC=C1)Cl |

Synonyme |

Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

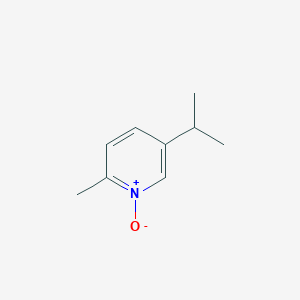

![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)

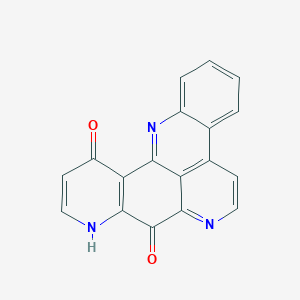

![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)

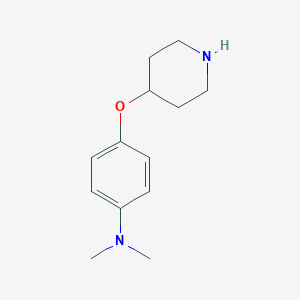

![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)